Ethyl 8-hydroxyquinoline-2-carboxylate
Overview
Description
Ethyl 8-hydroxyquinoline-2-carboxylate is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound consists of a quinoline ring system with a hydroxyl group at position 8 and an ethyl ester group at position 2. The unique structure of this compound allows it to act as a chelating agent, forming stable complexes with various metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-hydroxyquinoline-2-carboxylate typically involves the esterification of 8-hydroxyquinoline-2-carboxylic acid. One common method is to react 8-hydroxyquinoline-2-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds as follows:
8-Hydroxyquinoline-2-carboxylic acid+EthanolH2SO4Ethyl 8-hydroxyquinoline-2-carboxylate+Water
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-hydroxyquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 8 can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: 8-hydroxyquinoline-2-carboxylic acid.
Scientific Research Applications
Ethyl 8-hydroxyquinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Acts as a chelating agent to study metal ion interactions in biological systems.
Medicine: Investigated for its potential antimicrobial, anticancer, and antifungal properties.
Industry: Utilized in the development of materials with specific metal-binding properties
Mechanism of Action
The mechanism of action of ethyl 8-hydroxyquinoline-2-carboxylate primarily involves its ability to chelate metal ions. The hydroxyl group at position 8 and the nitrogen atom in the quinoline ring form a bidentate ligand, allowing the compound to form stable complexes with metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺). These metal complexes can interfere with various biological processes, leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: The parent compound with similar chelating properties.
Methyl 8-hydroxyquinoline-2-carboxylate: A methyl ester derivative with similar biological activities.
Xanthurenic acid: A quinoline derivative with hydroxyl and carboxyl groups at different positions.
Uniqueness
This compound is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to other derivatives. Its ability to form stable metal complexes makes it particularly valuable in various applications .
Biological Activity
Ethyl 8-hydroxyquinoline-2-carboxylate (EHQC) is a derivative of 8-hydroxyquinoline, a compound that has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of EHQC, including its mechanisms of action, therapeutic potential, and relevant case studies.
1. Overview of 8-Hydroxyquinoline Derivatives
8-Hydroxyquinoline and its derivatives, including EHQC, have been explored for various pharmacological applications. These compounds exhibit properties such as:
- Antimicrobial Activity : Effective against bacteria and fungi.
- Anticancer Properties : Potential to inhibit tumor growth.
- Antiviral Effects : Activity against viruses including HIV and influenza.
- Metal Chelation : Ability to bind metal ions, which is useful in neuroprotection and treatment of metal overload conditions .
EHQC's biological activity can be attributed to several mechanisms:
2.1 Antimicrobial Mechanism
EHQC acts by disrupting bacterial cell membranes and inhibiting key metabolic pathways. It has shown promising results against various pathogens, including Staphylococcus aureus and Escherichia coli . The compound's ability to chelate metal ions enhances its antimicrobial efficacy by depriving bacteria of essential nutrients.
2.2 Anticancer Activity
Research indicates that EHQC exhibits cytotoxic effects on cancer cell lines, including HCT-116 (human colon carcinoma). The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation . A study reported an IC50 value of 23.5 µg/mL for a related quinoline derivative against HCT-116 cells, suggesting significant potential for further development .
2.3 Antiviral Properties
EHQC has been investigated for its antiviral properties, particularly against influenza viruses. The compound's structure allows it to interact with viral proteins, inhibiting their function and thereby reducing viral replication .
3.1 Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various 8-hydroxyquinoline derivatives, including EHQC. Results demonstrated that EHQC exhibited an inhibition zone of 22 mm against Pseudomonas aeruginosa, comparable to standard antibiotics .
Compound | Inhibition Zone (mm) | Standard Drug (mm) |
---|---|---|
This compound | 22 | 24 |
Standard Antibiotic | 24 | - |
3.2 Anticancer Activity
In vitro studies revealed that EHQC derivatives showed significant cytotoxicity against various cancer cell lines. For instance, a derivative demonstrated an IC50 value of 23.5 µg/mL against HCT-116 cells, indicating strong anticancer potential .
3.3 Antiviral Activity
Research on the antiviral capabilities of EHQC highlighted its effectiveness in inhibiting viral replication in cell cultures infected with influenza viruses . Further studies are needed to explore its potential in treating viral infections in clinical settings.
4. Future Directions
The promising biological activities of EHQC suggest several avenues for future research:
- Clinical Trials : Investigating the efficacy and safety of EHQC in human subjects.
- Mechanistic Studies : Elucidating the detailed mechanisms by which EHQC exerts its biological effects.
- Structural Modifications : Synthesizing new derivatives to enhance potency and selectivity against specific targets.
5. Conclusion
This compound shows significant promise as a multi-functional compound with antimicrobial, anticancer, and antiviral properties. Continued research is essential to fully understand its mechanisms and therapeutic potential.
Properties
IUPAC Name |
ethyl 8-hydroxyquinoline-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)9-7-6-8-4-3-5-10(14)11(8)13-9/h3-7,14H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBYQVQAJUJDDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CC=C2O)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743710 | |
Record name | Ethyl 8-hydroxyquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138085-04-8 | |
Record name | Ethyl 8-hydroxyquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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